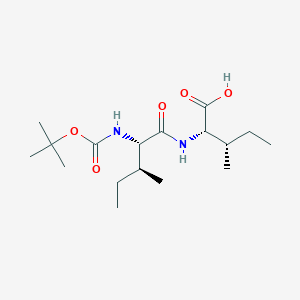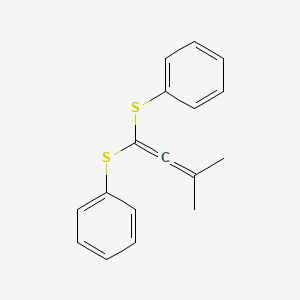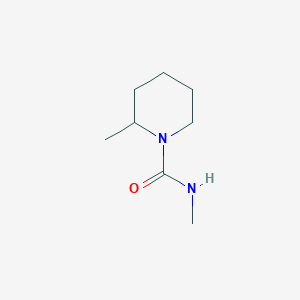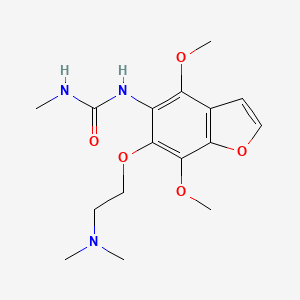![molecular formula C21H16O2 B14479339 1-Methyl-1-[(naphthalen-2-yl)oxy]naphthalen-2(1H)-one CAS No. 64954-41-2](/img/structure/B14479339.png)
1-Methyl-1-[(naphthalen-2-yl)oxy]naphthalen-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1-[(naphthalen-2-yl)oxy]naphthalen-2(1H)-one is a chemical compound that belongs to the class of organic compounds known as naphthalenes. These compounds are characterized by a structure that includes two fused benzene rings. This particular compound is notable for its unique structure, which includes a naphthalene ring system with a methyl group and an ether linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-[(naphthalen-2-yl)oxy]naphthalen-2(1H)-one typically involves the reaction of 2-naphthol with 1-bromo-2-methylnaphthalene under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-1-[(naphthalen-2-yl)oxy]naphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1-Methyl-1-[(naphthalen-2-yl)oxy]naphthalen-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Methyl-1-[(naphthalen-2-yl)oxy]naphthalen-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthol: A precursor in the synthesis of 1-Methyl-1-[(naphthalen-2-yl)oxy]naphthalen-2(1H)-one.
2-Naphthol: Another naphthalene derivative with similar structural features.
1-Methylnaphthalene: A compound with a similar naphthalene ring system but lacking the ether linkage.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of an ether linkage. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications.
Propriétés
Numéro CAS |
64954-41-2 |
|---|---|
Formule moléculaire |
C21H16O2 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
1-methyl-1-naphthalen-2-yloxynaphthalen-2-one |
InChI |
InChI=1S/C21H16O2/c1-21(19-9-5-4-7-16(19)11-13-20(21)22)23-18-12-10-15-6-2-3-8-17(15)14-18/h2-14H,1H3 |
Clé InChI |
GJZRBQYUKYHIQX-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)C=CC2=CC=CC=C21)OC3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1-Hydroxypyridin-4(1H)-ylidene)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14479257.png)



![5-[(Methanesulfonyl)methyl]-2H-tetrazole](/img/structure/B14479283.png)
![2-Cyano-N-methyl-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide](/img/structure/B14479286.png)
![3-[(Methanesulfinyl)(methylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14479297.png)

![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(nitrosoazanediyl)]diacetic acid](/img/structure/B14479309.png)

silane](/img/structure/B14479328.png)
![6-[4-(Trifluoromethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14479331.png)


